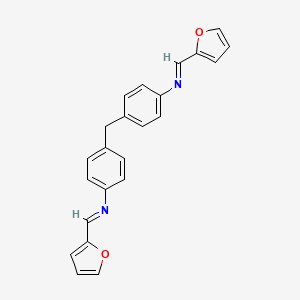
4-Amino-2-phenyl-8-trifluoromethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is an organic compound with the molecular formula C16H11F3N2O. It is a quinoline derivative, characterized by the presence of an amino group at the 4th position, a phenyl group at the 2nd position, and a trifluoromethoxy group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by an amino group.
Trifluoromethoxy Group Addition: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a trifluoromethoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-phenyl-8-trifluoromethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives
Applications De Recherche Scientifique
4-Amino-2-phenyl-8-trifluoromethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a fluorescent probe for studying biological processes at the molecular level
Mécanisme D'action
The mechanism of action of 4-Amino-2-phenyl-8-trifluoromethoxyquinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The trifluoromethoxy group enhances its binding affinity to these targets, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: Lacks the phenyl and trifluoromethoxy groups.
2-Phenylquinoline: Lacks the amino and trifluoromethoxy groups.
8-Trifluoromethoxyquinoline: Lacks the amino and phenyl groups
Uniqueness
4-Amino-2-phenyl-8-trifluoromethoxyquinoline is unique due to the presence of all three functional groups (amino, phenyl, and trifluoromethoxy) on the quinoline core. This combination of functional groups imparts unique chemical properties and biological activities, making it a valuable compound for various applications .
Propriétés
| 1266226-13-4 | |
Formule moléculaire |
C16H11F3N2O |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
2-phenyl-8-(trifluoromethoxy)quinolin-4-amine |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)22-14-8-4-7-11-12(20)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H2,20,21) |
Clé InChI |
UPMAXUJLOJVINL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)

